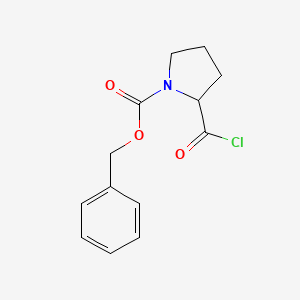

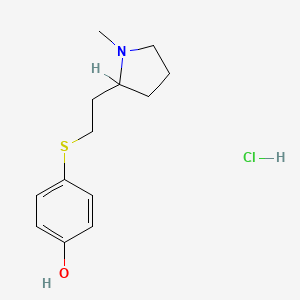

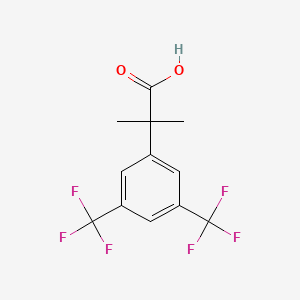

![molecular formula C9H9NO3 B1336333 2-羟基-6,7-二氢-5H-环戊[b]吡啶-3-羧酸 CAS No. 115122-63-9](/img/structure/B1336333.png)

2-羟基-6,7-二氢-5H-环戊[b]吡啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid, is a chemical structure that is closely related to various synthesized compounds discussed in the provided papers. These compounds are part of research efforts to explore novel classes of endothelin receptor antagonists and other biologically active molecules. The papers describe the synthesis and characterization of related compounds, which can provide insights into the properties and potential applications of the compound .

Synthesis Analysis

In the first paper, the synthesis of 2-substituted-5,7-diarylcyclopenteno[1,2-b]pyridine-6-carboxylic acids is described, which are potent endothelin receptor antagonists . The synthesis involves derivatization of a lead structure by incorporating various substituents into the cyclopenteno[1,2-b]pyridine skeleton. This process is achieved through a key intermediate, which suggests a possible synthetic route for the compound of interest.

Molecular Structure Analysis

The third paper provides a detailed analysis of the molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate . The compound is characterized by X-ray crystallography, revealing intramolecular hydrogen bonding that stabilizes the molecular structure. This information is valuable for understanding the structural aspects of the compound of interest, as it may exhibit similar intramolecular interactions.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of 2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid. However, the synthesis and characterization of related compounds imply that the compound could participate in reactions typical for carboxylic acids and hydroxypyridines, such as esterification, amidation, and reactions with amines to form Schiff bases .

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of 2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid, they do offer insights into related compounds. For example, the second paper discusses the characterization of compounds with similar functional groups, which are fully characterized by spectroscopic methods and single-crystal X-ray diffraction . These methods could be applied to determine the physical and chemical properties of the compound , such as solubility, melting point, and stability.

科学研究应用

制药和杀菌研究

2-羟基-6,7-二氢-5H-环戊[b]吡啶-3-羧酸在制药研究中发挥着重要作用。它被用于制药品的开发,特别是作为第四代头孢哌酮类抗生素生产中的侧链。这种化合物还显示出在合成杀菌剂和抗菌剂方面的潜力,突显了其在对抗细菌感染方面的潜力(Fu Chun, 2007)。

材料科学和化学

这种化合物参与合成各种材料,如合成树脂、抗氧化剂和塑料。其化学性质使其成为材料科学和化学领域中的宝贵资产,有助于开发新材料和化学过程。

配位化学

在配位化学中,这种化合物与其他元素形成复杂结构。例如,它与铜反应形成各种配位聚合物,展示了其在金属有机框架研究中的实用性(S. Ghosh, S. Neogi, E. C. Sañudo, P. K. Bharadwaj, 2008)。

有机合成和晶体学

这种化合物在有机合成和晶体学中也具有重要意义。它为合成各种衍生物奠定了基础,这些衍生物被用于研究其分子结构、键长、价角和氢键。这些研究有助于更深入地了解有机分子及其潜在应用(A. Moustafa, A. S. Girgis, 2007)。

发光材料

它已被用于制备发光镧系络合物。这些络合物由于能够发光,因此在照明和显示技术中具有潜在应用(A. Krinochkin, D. Kopchuk, D. N. Kozhevnikov, 2015)。

绿色化学

最近的绿色化学研究探索了使用这种化合物合成6,7-二氢-5H-环戊[b]吡啶-5-酮类似物。这突显了其在环保友好化学过程中的作用(Lanhui Ren, Lianyue Wang, Ying Lv, Sensen Shang, Bo Chen, Shuang Gao, 2015)。

抗癌研究

其衍生物已被研究用于潜在的抗癌疗法。基于这种化合物衍生物的有机金属络合物已显示出作为细胞周期依赖性激酶抑制剂的潜力,这在癌症治疗中至关重要(I. Stepanenko, M. Novak, Gerhard Mühlgassner, A. Roller, M. Hejl, V. Arion, M. Jakupec, B. Keppler, 2011)。

安全和危害

属性

IUPAC Name |

2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8-6(9(12)13)4-5-2-1-3-7(5)10-8/h4H,1-3H2,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBCNYSBQFAPOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NC(=O)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424447 |

Source

|

| Record name | 2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid | |

CAS RN |

115122-63-9 |

Source

|

| Record name | 2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

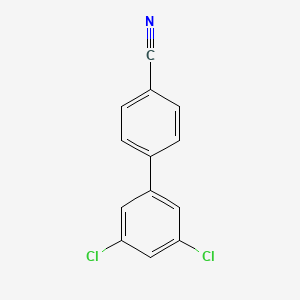

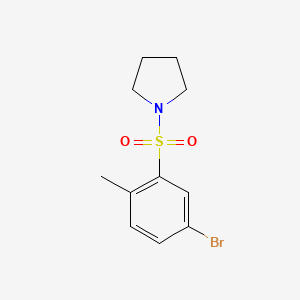

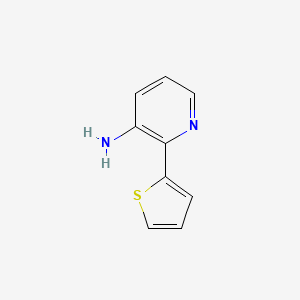

![(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide](/img/structure/B1336266.png)

![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B1336267.png)